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Introduction

DL-O-Phosphoserine, a racemic mixture of the D and L enantiomers of O-phosphoserine, is a
pivotal intermediate in the biosynthesis of L-serine and a crucial component in various cellular
processes.[1] Its structural integrity and chemical properties are of paramount interest in the
fields of biochemistry, drug development, and materials science. This technical guide provides
a comprehensive analysis of the structure of DL-O-Phosphoserine, detailing its molecular
geometry, spectroscopic characteristics, and its role in metabolic pathways. The information
presented herein is intended to serve as a valuable resource for researchers and professionals
engaged in the study and application of this significant biomolecule.

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in O-Phosphoserine has been elucidated
through single-crystal X-ray diffraction studies. While data for the DL-racemic mixture is not
readily available, the crystal structure of O-phospho-L-serine provides a representative model
for the molecular geometry.

Crystallographic Data

The crystallographic parameters for O-phospho-L-serine are summarized in the table below.
This data is essential for understanding the packing of the molecules in the solid state and for
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computational modeling studies.

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A) 8.453

b (A) 10.534
c (A) 7.559

o (°) 90

B () 90

y (©) 90
Volume (A3) 673.1
VA 4

Data extracted from a study on the refined structures of O-phospho-L-serine.[2]

Bond Lengths and Angles

The intramolecular bond lengths and angles define the covalent structure of the molecule. The
following tables present key bond lengths and angles for O-phospho-L-serine, offering insight
into its conformational state.

Table 1: Selected Bond Lengths of O-Phospho-L-serine[2]
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Bond Length (A)
P1-04 1.594
P1-05 1.503
P1-06 1.527
04 -C3 1.442
Cil-01 1.253
Cl1-02 1.251
Cil-C2 1.528
C2-N1 1.487
C2-C3 1.527

Table 2: Selected Bond Angles of O-Phospho-L-serine[2]

Angle **Value (°) **
0O4-P1-05 107.8
0O4-P1-06 105.7
O5-P1-06 114.7
P1-04-C3 119.2
01-C1-02 125.7
Ol-Ci1-C2 117.3
02-Cl1-C2 117.0
N1-C2-C1 110.1
N1-C2-C3 111.4
Cil-C2-C3 111.0
04-C3-C2 108.9
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Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical environment of
atoms and the vibrational modes of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for confirming the structure of DL-O-
Phosphoserine in solution.

Table 3: tH NMR Chemical Shifts for DL-O-Phosphoserine (in D20)[3][4]

Proton Chemical Shift (ppm)
a-H ~3.95
B-H ~4.12

Table 4: 13C NMR Chemical Shifts for DL-O-Phosphoserine (in D20)[3][4]

Carbon Chemical Shift (ppm)
a-C ~58.4

B-C ~65.3

C=0 ~175.1

Vibrational Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a
fingerprint of its functional groups.

Table 5: Key FTIR and Raman Peak Assignments for DL-O-Phosphoserine[5][6][7]
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Wavenumber (cm~?) Vibrational Mode Technique
~3200-3500 O-H, N-H stretching FTIR
~2800-3000 C-H stretching FTIR, Raman
1730 C=0 stretching (Carboxylic FTIR

acid)
~1640 N-H bending (Amine) FTIR
~1240 P=0 stretching FTIR
~1080 POz~ symmetric stretching Raman
~980 P-O-C stretching Raman

Metabolic Pathway Involvement

DL-O-Phosphoserine is a key intermediate in the phosphorylated pathway of L-serine
biosynthesis.[1][8] This pathway is crucial for the production of serine, which is a precursor for
proteins, other amino acids, and various biomolecules.

Phosphoglycerate Phosphoserine Phosphoserine
dehydrogenase 3-Phosphohydroxypyruvate aminotransferase > hosphatase

Click to download full resolution via product page

Caption: The phosphorylated pathway of L-serine biosynthesis.

Experimental Protocols
Synthesis of DL-O-Phosphoserine

A common method for the synthesis of O-phospho-serine involves the phosphorylation of a
protected serine derivative followed by deprotection.[9]
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Synthesis of DL-O-Phosphoserine

Grotect the amino and carboxyl groups of DL-Serine)

l

(Phosphorylate the hydroxyl group using a phosphorylating agent (e.qg., POCIa))

l

Gemove the protecting groups under appropriate condition9

l

Purify the product by ion-exchange chromatography or recrystallization

l

Characterize the final product using NMR, IR, and Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow for the synthesis of DL-O-Phosphoserine.

Detailed Protocol:

¢ Protection of DL-Serine:
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o Dissolve DL-serine in a suitable solvent (e.g., a mixture of dioxane and water).

o Add a suitable N-protecting group reagent (e.g., Boc-anhydride) and a base (e.g., sodium
bicarbonate) to protect the amino group.

o Esterify the carboxylic acid group, for example, by reaction with benzyl alcohol in the
presence of an acid catalyst.

Phosphorylation:

o Dissolve the protected DL-serine in an anhydrous aprotic solvent (e.g., dichloromethane)
under an inert atmosphere.

o Cool the solution to 0°C.

o Slowly add a phosphorylating agent such as phosphorus oxychloride (POCIs) in the
presence of a base (e.g., pyridine or triethylamine).

o Allow the reaction to proceed to completion, monitoring by thin-layer chromatography
(TLC).

Deprotection:

o Remove the N-protecting group (e.g., by treatment with trifluoroacetic acid for a Boc
group).

o Remove the ester protecting group (e.g., by hydrogenolysis for a benzyl ester).

Purification:

o Purify the crude product using ion-exchange chromatography, eluting with a suitable buffer
gradient.

o Alternatively, purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization:
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o Confirm the structure and purity of the final product using *H NMR, 13C NMR, 3P NMR,
FTIR, and mass spectrometry.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule
like DL-O-Phosphoserine.

Single-Crystal X-ray Diffraction

(Grow single crystals of DL-O-Phosphoserine suitable for diffractiorD

:

G/Iount a selected crystal on a goniometer heacD

:

Collect diffraction data using a diffractometer with a monochromatic X-ray source

:

Process the raw diffraction data (integration, scaling, and absorption correction)

:

[Solve the crystal structure using direct methods or Patterson methods]

:

Gefine the atomic positions and thermal parameters)

(Validate the final crystal structure]
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Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

Crystal Growth: Grow single crystals of DL-O-Phosphoserine by slow evaporation of a
saturated aqueous solution, or by vapor diffusion.

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size
(typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop or a
glass fiber.

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A monochromatic
X-ray beam (e.g., Mo Ka or Cu Ka) is directed at the crystal. The crystal is rotated, and the
diffraction pattern is recorded on a detector.

Data Processing: The collected diffraction images are processed to determine the unit cell
parameters and the intensities of the reflections.

Structure Solution and Refinement: The phase problem is solved using direct methods to
obtain an initial electron density map. An atomic model is built into the electron density and
refined against the experimental data to obtain the final crystal structure.

NMR Spectroscopy

Detailed Protocol for *H and 13C NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of DL-O-Phosphoserine in 0.5-0.7 mL
of deuterium oxide (D20).

 Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and
shim the spectrometer to optimize the magnetic field homogeneity.

o Data Acquisition:

o Acquire a *H NMR spectrum using a standard pulse sequence.
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o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an
internal standard like DSS or an external standard.

ATR-FTIR Spectroscopy

Detailed Protocol:

o Sample Preparation: Place a small amount of solid DL-O-Phosphoserine powder directly
onto the ATR crystal.

 Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance
(ATR) accessory.

o Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply
pressure to ensure good contact between the sample and the crystal and collect the sample
spectrum.

o Data Processing: The final absorbance spectrum is obtained by ratioing the sample
spectrum against the background spectrum.

Raman Spectroscopy

Detailed Protocol:

o Sample Preparation: Place a small amount of solid DL-O-Phosphoserine powder into a
sample holder (e.g., a glass capillary or a well slide).

e Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.qg.,
532 nm or 785 nm). Calibrate the spectrometer using a known standard (e.qg., silicon).

o Data Acquisition: Focus the laser beam onto the sample and collect the scattered light.

o Data Processing: Process the raw spectrum to remove background fluorescence and cosmic
rays. The final spectrum displays the Raman shift versus intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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